molecular formula C20H18O2 B7727662 1,2-Bis(benzyloxy)benzene

1,2-Bis(benzyloxy)benzene

Cat. No.: B7727662
M. Wt: 290.4 g/mol
InChI Key: NGAVLQZEBCIHII-UHFFFAOYSA-N
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Description

1,2-Bis(benzyloxy)benzene is an organic compound with the molecular formula C20H18O2. It consists of a benzene ring substituted with two benzyloxy groups at the 1 and 2 positions. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(benzyloxy)benzene can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity. The choice of method depends on the desired application and the availability of reagents.

Mechanism of Action

The mechanism of action of 1,2-bis(benzyloxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy groups can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the aromatic nature of the benzene ring, which stabilizes intermediates and transition states .

Biological Activity

1,2-Bis(benzyloxy)benzene, a compound characterized by two benzyloxy groups attached to a benzene ring, has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound is a versatile compound that undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with altered biological activities.

  • Oxidation : This process can yield different products depending on conditions.
  • Reduction : The benzyloxy groups can be converted to benzyl groups or diols under vigorous conditions.
  • Substitution : The benzyloxy groups are susceptible to nucleophilic attack, allowing for the synthesis of diverse derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism involves the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound and its derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, one study demonstrated that specific derivatives could inhibit the proliferation of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .

The biological effects of this compound are attributed to its ability to interact with cellular components. The nitro group in some derivatives can undergo bioreduction to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects. Additionally, the benzyloxy groups may enhance lipophilicity, improving membrane permeability and facilitating cellular uptake .

Case Studies

  • Antimycobacterial Activity : A study focused on the synthesis of ATP synthase inhibitors for Mycobacterium tuberculosis highlighted this compound as a key compound in developing effective treatments against multidrug-resistant strains. The compound was tested for its ability to inhibit ATP synthesis in mycobacterial cells, showing promising results .
  • Structure-Activity Relationship (SAR) : Research exploring the SAR of this compound derivatives revealed that modifications at specific positions significantly impacted biological activity. For example, introducing electron-withdrawing groups enhanced anticancer potency while maintaining low toxicity levels .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantDisruption of membranes; apoptosis
1,2-Bis(benzyloxy)-4-nitrobenzeneHighModerateReactive intermediates affecting DNA
1,2-Bis(benzyloxy)-4-aminobenzeneLowHighCell cycle arrest; signaling modulation

Properties

IUPAC Name

1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAVLQZEBCIHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of catechol (11.0 g, 0.10M), benzylbromide (25.0 ml, 0.21M) and finely powdered anhydrous K2CO3 (44.2 g, 0.32M) in DMF (60 ml) was stirred at room temperature under N2 for 72 hours. The mixture was then diluted with Et2O and filtered. The ether solution was washed with three portions of distilled water, one portion of saturated NaCl solution, dried (K2CO3) and concentrated in vacuo. The residue was recrystallized from hexane to give dibenzyloxybenzene (27.04 g, 93% yield) as white crystals, mp 58°-59° C. (literature: Page et al., J. Org. Chem. 27, 218 (1962), mp 58°-59° C.).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
44.2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 1,2-dihydroxybenzene (60 g, 0.54 mol) in 240 ml acetone, potassium carbonate (220 g, 1.59 mol) was added. After heating to reflux, benzylbromide (256.6 g, 1.5 mol) was added dropwise. The mixture was heated to reflux overnight, cooled, and poured onto 1 liter ice-water. The resulting precipitate (compound A) was filtered off with suction, washed with water, and dried in vacuo.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
256.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

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